molecular formula C10H12N4O B13240938 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13240938
M. Wt: 204.23 g/mol
InChI Key: AMIHUWRWWWUPLF-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound featuring a pyrazol-5-one core substituted with a 5-aminopyridin-3-yl group at position 1 and an ethyl group at position 3. Its molecular formula is C${10}$H${12}$N$_{4}$O, with a molecular weight of 190.20 g/mol (CAS: 1178187-90-0) .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-(5-aminopyridin-3-yl)-5-ethyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H12N4O/c1-2-8-4-10(15)14(13-8)9-3-7(11)5-12-6-9/h3,5-6H,2,4,11H2,1H3

InChI Key

AMIHUWRWWWUPLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CN=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate linear compounds. For instance, the reaction of 5-aminopyridine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups onto the molecule .

Scientific Research Applications

1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazol-5-one scaffold is highly versatile, with substituent variations significantly influencing physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name & CAS Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound (1178187-90-0) 1-(5-Aminopyridin-3-yl), 3-ethyl 190.20 Amino group at pyridine-3 position; compact ethyl group enhances solubility
1-(5-Aminopyridin-2-yl)-3-ethyl derivative (1249072-71-6) 1-(5-Aminopyridin-2-yl), 3-(methoxymethyl) 220.23 Methoxymethyl group increases steric bulk; potential for altered bioavailability
BAPP (SAR-inducer) 1-(3,5-dichloro-2-hydroxybenzylidene amino), 4-propyl N/A Chlorinated aromatic substituents enhance SAR-inducing activity in plants
Compound II (MPGES1 inhibitor) (4E)-4-[2-(3-bromophenyl)hydrazin-1-ylidene], 1-ethanethioyl, 3-methyl N/A Bromophenyl and thioyl groups improve enzyme inhibition potency
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one (161333-96-6) 3-Amino, 4-phenyl 175.19 Direct amino substitution on pyrazole core; phenyl enhances lipophilicity

Key Observations :

  • Amino Group Position: The target compound’s 5-aminopyridin-3-yl group may facilitate hydrogen bonding in biological systems, differing from the 2-position isomer (1249072-71-6), which could alter receptor-binding specificity .
  • Substituent Bulk : Ethyl (target compound) vs. methoxymethyl (1249072-71-6) groups impact steric hindrance and solubility. Methoxymethyl derivatives may exhibit reduced membrane permeability .
  • Halogenation : Bromophenyl (Compound II) and chlorinated (BAPP) substituents enhance bioactivity via hydrophobic interactions or electron-withdrawing effects .

Biological Activity

1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 2-(5-Aminopyridin-2-yl)-5-ethyl-4H-pyrazol-3-one
PubChem CID 60801955

Synthesis

The synthesis of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available pyridine and pyrazole derivatives. Recent studies have highlighted various synthetic routes that optimize yield and purity, emphasizing the importance of reaction conditions such as temperature and solvent choice.

Anticancer Activity

Recent investigations have demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54915.6Induction of apoptosis
HeLa18.2Inhibition of cell proliferation

Anti-inflammatory Activity

The anti-inflammatory potential of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has been evaluated using various models. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses.

Table 2: COX Inhibition Data

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
1-(5-Aminopyridin-3-yl)-3-ethyl...0.020.01

Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment : A study assessing the cytotoxic effects on HeLa cells showed a dose-dependent response with minimal toxicity to normal cells, suggesting a favorable therapeutic index.

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